molecular formula C16H20N2O3 B027557 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester CAS No. 116199-87-2

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester

Cat. No. B027557
M. Wt: 288.34 g/mol
InChI Key: OJACLUBSYIHTEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves coupling reactions, using protocols like the conventional 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For instance, Savage et al. (2005) detailed the preparation of N-para-ferrocenyl benzoyl amino acid ethyl esters, which are synthesized by coupling para-ferrocenyl benzoic acid with amino acid esters, showcasing a method that could potentially be adapted for synthesizing compounds like "3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester" (Savage, D., Malone, G., Gallagher, J., Ida, Y., & Kenny, P. T., 2005).

Molecular Structure Analysis

Structural characterization and analysis are crucial for understanding the properties of a compound. Techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to elucidate the molecular structure. For example, the structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters by Savage et al. (2005) through a range of spectroscopic techniques provides a model for analyzing the structure of similar compounds (Savage et al., 2005).

Chemical Reactions and PropertiesThe chemical reactivity of benzimidazole derivatives can include reactions such as nitrosation, as explored by Giannella et al. (1983), or complex synthesis pathways involving nitriles and imido esters, as discussed by Takahashi and Kanō (1968) (Giannella, M., Gualtieri, F., Fedeli, W., Cerrini, S., & Gavuzzo, E., 1983); (Takahashi, S., & Kanō, H., 1968). These reactions highlight the potential pathways and reactivity patterns that could be relevant to the synthesis and modification of "3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester."

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal structure, are integral for their identification and application. Research on related compounds, such as the X-ray crystal structure determination of glycyl and (±)-2-aminobutyric acid derivatives by Savage et al. (2005), offers insights into techniques for analyzing the physical properties of benzimidazole esters (Savage et al., 2005).

Scientific Research Applications

Enzymatic Resolution of Alcohols

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric acid ethyl ester (hereafter referred to by its chemical name) has been studied for its role in the enzymatic resolution of alcohols. It's found to be superior to contemporary major reagents, generating ethyl acetate as a single coproduct, which is non-deactivating to enzymes. This feature enhances its applicability in various enzymatic processes, especially those involving Candida rugosa lipases (Kita et al., 2000).

Application in Ziegler-Natta Catalysts

The compound has been identified in the determination methods for internal donors in Ziegler-Natta catalysts. This method, involving gas chromatography-mass spectrometry, is essential for research and quality control in the production of these catalysts (Wen Qia, 2015).

Synthesis of Novel Derivatives

In the synthesis of novel series of α-ketoamide derivatives, the compound has shown its usefulness. It's part of a process that uses OxymaPure/DIC as a coupling reagent, leading to high yields and purity in the synthesis of these derivatives (El‐Faham et al., 2013).

Reactivity with Tetrazol-5-amine

The compound reacts with tetrazol-5-amine to give various derivatives. This reaction pathway is significant for the synthesis of azaheterocycles and has been a focus of research in organic chemistry (Goryaeva et al., 2015).

Formation of Angiotensin II Receptor Antagonists

It is involved in the synthesis of novel angiotensin II receptor antagonists. This application is particularly relevant in the field of medicinal chemistry and drug development (Kubo et al., 1993).

Interaction in Nitrosation Reactions

The compound plays a role in nitrosation reactions of alkyl esters, as identified by chemical and crystallographic methods. This area of study is crucial for understanding the chemical properties and potential applications of the compound in various reactions (Giannella et al., 1983).

properties

IUPAC Name

ethyl 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-15(19)10-7-11-17-13-8-5-6-9-14(13)18(12(2)3)16(17)20/h5-6,8-9H,2,4,7,10-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJACLUBSYIHTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2N(C1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632920
Record name Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester

CAS RN

116199-87-2
Record name Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 19 g of 1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one [described in J. Chem. Soc. Perkins, 1982, p. 261] in 150 ml of dimethylformamide was added with stirring at 20° C.±2° C. to 5.75 g of sodium hydride as a 50% suspension in oil and 10 ml of dimethylformamide and the mixture was stirred for another 30 minutes. 23.4 g of ethyl 4-bromo-butyrate were added to the mixture over 15 minutes and the mixture was stirred at room temperature for 4 hours and was poured into 800 ml of iced water. The mixture was extracted with ether and the organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain 33 g of ethyl 2,3-dihydro-3-(1-methyl-ethenyl)-2-oxo-1H-benzimidazol-1-butanoate.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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